Cas no 97567-78-7 (4-propyl-1,3-oxazol-2-amine)

4-propyl-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazolamine, 4-propyl-
- 4-propyl-1,3-oxazol-2-amine
- AKOS011344904
- EN300-205427
- 97567-78-7
-
- MDL: MFCD16668006
- Inchi: InChI=1S/C6H10N2O/c1-2-3-5-4-9-6(7)8-5/h4H,2-3H2,1H3,(H2,7,8)
- InChI Key: ICFXFBRMEVJSDF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 126.079312947Da
- Monoisotopic Mass: 126.079312947Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.1Ų
- XLogP3: 1.2
4-propyl-1,3-oxazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-205427-5.0g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 5.0g |
$3396.0 | 2023-02-22 | ||
Enamine | EN300-205427-0.1g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 0.1g |
$407.0 | 2023-09-16 | ||
Enamine | EN300-205427-0.25g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 0.25g |
$579.0 | 2023-09-16 | ||
Enamine | EN300-205427-1g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-205427-2.5g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-205427-0.5g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 0.5g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-205427-10.0g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 10.0g |
$5037.0 | 2023-02-22 | ||
Ambeed | A1068254-1g |
4-Propyl-1,3-oxazol-2-amine |
97567-78-7 | 95% | 1g |
$856.0 | 2024-04-15 | |
Enamine | EN300-205427-5g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-205427-1.0g |
4-propyl-1,3-oxazol-2-amine |
97567-78-7 | 1g |
$0.0 | 2023-06-08 |
4-propyl-1,3-oxazol-2-amine Related Literature
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
Additional information on 4-propyl-1,3-oxazol-2-amine
Professional Introduction to 4-propyl-1,3-oxazol-2-amine (CAS No. 97567-78-7)
4-propyl-1,3-oxazol-2-amine, identified by the chemical compound code CAS No. 97567-78-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the oxazole class, characterized by a five-membered aromatic ring containing one oxygen atom and two carbon atoms, with an amine functional group attached at the 2-position and a propyl substituent at the 4-position.
The structural features of 4-propyl-1,3-oxazol-2-amine make it a valuable scaffold for designing novel bioactive molecules. The presence of both an amine and an oxygen-containing heterocycle allows for diverse interactions with biological targets, including enzymes and receptors. This dual functionality has been exploited in the development of potential therapeutic agents targeting various diseases, such as cancer, inflammation, and neurological disorders.
Recent advancements in drug discovery have highlighted the importance of oxazole derivatives in medicinal chemistry. Studies have demonstrated that oxazole-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The incorporation of alkyl chains, such as the propyl group in 4-propyl-1,3-oxazol-2-amine, can modulate the pharmacokinetic properties of these molecules, enhancing their solubility and bioavailability.
In particular, the amine moiety in 4-propyl-1,3-oxazol-2-amine serves as a key pharmacophore for interacting with biological targets. This functional group can participate in hydrogen bonding interactions, which are crucial for achieving high binding affinity to proteins and enzymes. Furthermore, the propyl substituent can influence the electronic properties of the molecule, affecting its reactivity and binding mode.
The synthesis of 4-propyl-1,3-oxazol-2-amine involves multi-step organic reactions that typically begin with the formation of the oxazole core. Common synthetic routes include cyclization reactions between β-diketones or β-ketoesters with hydroxamic acid derivatives under acidic or basic conditions. The introduction of the propyl group is often achieved through alkylation reactions using appropriate alkyl halides or Grignard reagents.
The chemical properties of 4-propyl-1,3-oxazol-2-amine have been extensively studied to optimize its pharmaceutical applications. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate its molecular structure and confirm its purity. Additionally, computational methods like molecular modeling have been used to predict its binding interactions with potential biological targets.
One notable area of research involving 4-propyl-1,3-oxazol-2-amine is its application in anticancer drug development. Oxazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in tumor growth and progression. Preclinical studies have demonstrated that compounds structurally related to 4-propyl-1,3-oxazol-2-amine can selectively target cancer cells while minimizing toxicity to healthy tissues.
The pharmacological profile of 4-propyl-1,3-oxazol-2-amines has been further explored through in vitro and in vivo experiments. These studies have provided insights into its mechanism of action and potential therapeutic efficacy. For instance, researchers have investigated its ability to modulate signaling pathways associated with cell proliferation and apoptosis. The results suggest that this compound may induce apoptosis in cancer cells by inhibiting key survival pathways.
In addition to its anticancer potential, 4-propyl-1,3-oaxzol -2 -amine has been examined for its anti-inflammatory properties. Inflammatory processes are implicated in various chronic diseases, including rheumatoid arthritis and atherosclerosis. Studies have shown that oxazole derivatives can inhibit inflammatory cytokine production and reduce oxidative stress in cellular models.
The versatility of CAS No. 97567 -78 -7, represented by its molecular structure as 4-propyl -1 ,3 -oxazol -2 -amine , makes it a valuable building block for drug discovery programs . By modifying its substituents or combining it with other pharmacophores , researchers can generate novel compounds with enhanced biological activity . This flexibility underscores its importance as a scaffold for developing innovative therapeutic agents.
The future directions for research on 4-propyl -1 ,3 -oxazol -2 -amine include exploring new synthetic methodologies to improve yield and scalability . Additionally , further investigation into its pharmacological effects will be essential for identifying new therapeutic applications . Collaborative efforts between academia and industry are likely to drive progress in this field , leading to the development of next-generation pharmaceuticals based on this promising scaffold .
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